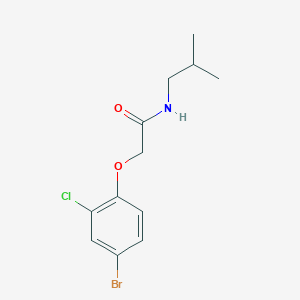![molecular formula C12H17N3O3 B5708427 N-[2-(dimethylamino)ethyl]-2-(4-nitrophenyl)acetamide CAS No. 251643-21-7](/img/structure/B5708427.png)
N-[2-(dimethylamino)ethyl]-2-(4-nitrophenyl)acetamide
Vue d'ensemble
Description
N-[2-(dimethylamino)ethyl]-2-(4-nitrophenyl)acetamide, also known as DANA, is a chemical compound that has been widely used in scientific research for its unique properties. DANA is a synthetic compound that is derived from acetanilide and has a molecular weight of 277.32 g/mol. It is a yellow crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Distribution and Bioactivity
One study investigated the distribution of a structurally similar compound, 2-(dimethylamino)ethyl-(1-hydroxycyclopentyl)(phenyl)acetate, in warm-blooded animals after intra-gastric administration. The study applied various techniques such as thin-layer chromatography and GC-mass spectrometry to elucidate its distribution within the organism. The compound was found in significant amounts in the stomach, small intestine, brain, muscles, spleen, and lungs after administration (Shormanov et al., 2018).
Synthesis and Anticancer Activity
Researchers have explored the synthesis, characterization, and anticancer activity of compounds containing the nitrophenyl group. In one instance, a series of 5,6,7,8-tetrahydroisoquinolines bearing the 3(4)-nitrophenyl group were synthesized, with some demonstrating moderate to strong activity against specific cancer cell lines (Sayed et al., 2021). Another study specifically synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through in silico modeling, targeting the VEGFr receptor (Sharma et al., 2018).
Molecular Imprinted Polymers (MIPs)
The application of molecular imprinted polymers (MIPs) has been studied for various purposes. One research explored the optimization of compound 4 using DFT/B3LYP/6-31G(d) and its use as a template with methyl methacrylate (MMA) in the presence of ethylene glycol methacrylate as a cross-linker. This led to the creation of polymers that were investigated for their physical properties and potential applications, such as in paper sheets (Fahim & Abu-El Magd, 2021).
Antimicrobial and Bioactive Compounds
Research into bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and derived oligomers has been conducted to explore their phytotoxic metabolites and potential application in bioactivity. This study included the incubation of microorganisms with N-(2-hydroxy-5-nitrophenyl) acetamide, leading to the discovery of various transformation products and their effects on the expression profile of genes in Arabidopsis thaliana (Girel et al., 2022).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-14(2)8-7-13-12(16)9-10-3-5-11(6-4-10)15(17)18/h3-6H,7-9H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYMVJWCFMJTKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901229232 | |
| Record name | N-[2-(Dimethylamino)ethyl]-4-nitrobenzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901229232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
251643-21-7 | |
| Record name | N-[2-(Dimethylamino)ethyl]-4-nitrobenzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251643-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(Dimethylamino)ethyl]-4-nitrobenzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901229232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5708352.png)
![4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate](/img/structure/B5708353.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5708358.png)
![2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B5708359.png)
![2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5708369.png)


![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B5708388.png)


![N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5708420.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5708434.png)